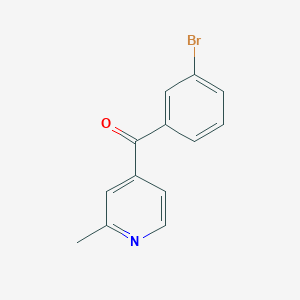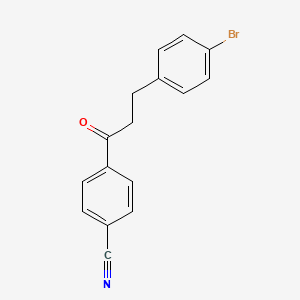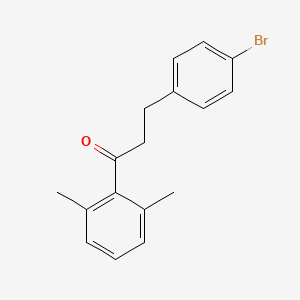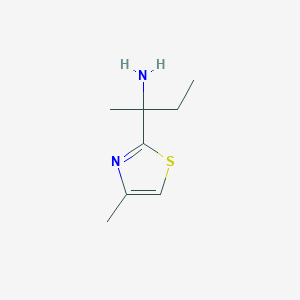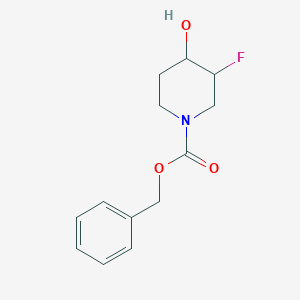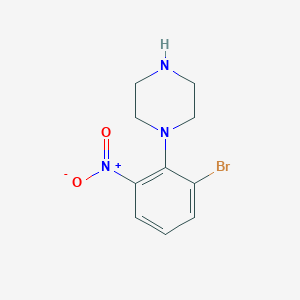
1-(2-Bromo-6-nitrophenyl)piperazine
Vue d'ensemble
Description
1-(2-Bromo-6-nitrophenyl)piperazine is a chemical compound with the molecular formula C10H12BrN3O2 and a molecular weight of 286.13 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Bromo-6-nitrophenyl)piperazine, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of 1-(2-Bromo-6-nitrophenyl)piperazine is based on a six-membered ring containing two nitrogen atoms . The structure also includes a bromo and a nitro group attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(2-Bromo-6-nitrophenyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts, and aza-Michael addition . These reactions lead to the formation of the piperazine ring and the introduction of the bromo and nitro groups .Applications De Recherche Scientifique
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives are integral to the development of drugs with various therapeutic uses. Their applications extend across antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. The alteration in the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, illustrating the chemical versatility and broad therapeutic potential of piperazine-based compounds (Rathi et al., 2016).
Antimycobacterial Activity
Piperazine and its analogs have shown promising results against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings underscore the potential of piperazine-based molecules in addressing the urgent need for new anti-TB molecules, highlighting their role in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine in CNS Activity and Psychiatric Treatment
The presence of arylpiperazine derivatives is notable in clinical applications for treating depression, psychosis, or anxiety. These derivatives, including buspirone, nefazodone, and trazodone, undergo extensive metabolism, leading to the formation of 1-aryl-piperazines. The diverse effects these metabolites exhibit on serotonin and other neurotransmitter receptors demonstrate the critical role of piperazine structures in developing CNS-active pharmaceuticals (Caccia, 2007).
Tuberculosis Treatment Development
Piperazine-benzothiazinone derivatives, like Macozinone, are under investigation for tuberculosis (TB) treatment. These compounds target the decaprenylphosphoryl ribose oxidase DprE1, crucial for the cell wall synthesis in Mycobacterium tuberculosis. The ongoing clinical studies for Macozinone raise optimism for developing more efficient TB drug regimens, showcasing the application of piperazine derivatives in addressing global health challenges (Makarov & Mikušová, 2020).
Broad Spectrum of Pharmaceutical Applications
Piperazine and morpholine nuclei exhibit a broad spectrum of pharmaceutical applications. Recent scientific endeavors have developed various methods for synthesizing these derivatives, underlining the continuous interest in piperazine as a potent pharmacophore with diverse medicinal chemistry applications (Mohammed et al., 2015).
Propriétés
IUPAC Name |
1-(2-bromo-6-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQPSFVHBLMPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-6-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)
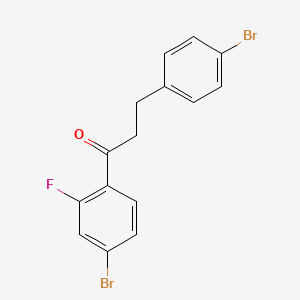
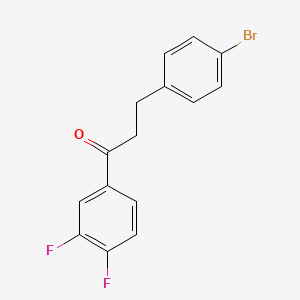
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)
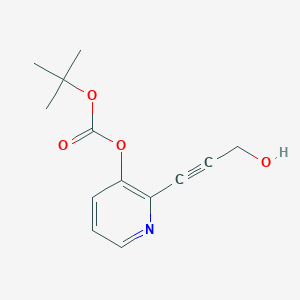
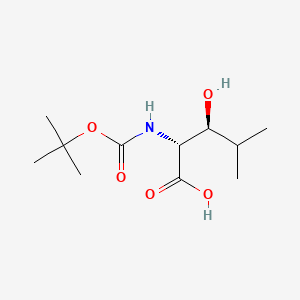
![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)
![5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532420.png)
![5-Bromo-6'-chloro-[2,3']bipyridinyl](/img/structure/B1532423.png)
